molecular formula C9H7NO5 B1582326 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone CAS No. 56136-84-6

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone

Cat. No. B1582326
Key on ui cas rn: 56136-84-6
M. Wt: 209.16 g/mol
InChI Key: BQONDGIXVHVIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06309823B1

Procedure details

Sodium borohydride (10 g; 0.27 mol) was added slowly to a cold, stirring suspension of 53 g (0.25 mol) of 4,5-methylenedioxy-2-nitroacetophenone in 400 mL methanol. The temperature was kept below 10° C. by slow addition of the NaBH4 and external cooling with an ice bath. Stirring was continued at ambient temperature for another two hours, at which time TLC (CH2Cl2) indicated complete conversion of the ketone. The mixture was poured into one liter of ice-water and the resulting suspension was neutralized with ammonium chloride and then extracted three times with 400 mL CH2Cl2 or EtOAc (the product can be collected by filtration and washed at this point, but it is somewhat soluble in water and this results in a yield of only ˜60%). The combined organic extracts were washed with brine, then dried with MgSO4 and evaporated. The crude product was purified from the main byproduct by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml) and then precipitating it by slowly adding hexane (1000 ml) while stirring (yield 51 g; 80% overall). It can also be recrystallized (e.g., toluene-hexane), but this reduces the yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]([C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]2[O:15][CH2:16][O:17][C:8]=2[CH:7]=1)=[O:5].C(Cl)Cl.[Cl-].[NH4+]>CO>[CH2:16]1[O:17][C:8]2[C:9](=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:6]([CH:4]([OH:5])[CH3:3])[CH:7]=2)[O:15]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCO2
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
external cooling with an ice bath
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 400 mL CH2Cl2 or EtOAc (the product
FILTRATION
Type
FILTRATION
Details
can be collected by filtration
WASH
Type
WASH
Details
washed at this point, but it
CUSTOM
Type
CUSTOM
Details
this results in a yield of only ˜60%)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified from the main byproduct
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in a minimum volume of CH2Cl2 or THF(˜175 ml)
CUSTOM
Type
CUSTOM
Details
precipitating it by slowly adding hexane (1000 ml)
STIRRING
Type
STIRRING
Details
while stirring (yield 51 g; 80% overall)
CUSTOM
Type
CUSTOM
Details
It can also be recrystallized (e.g., toluene-hexane)

Outcomes

Product
Name
Type
Smiles
C1OC2=CC(=C(C=C2O1)C(C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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